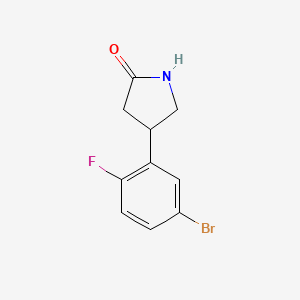

4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one

Description

4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one is a chemical compound that features a pyrrolidin-2-one ring substituted with a 5-bromo-2-fluorophenyl group

Properties

Molecular Formula |

C10H9BrFNO |

|---|---|

Molecular Weight |

258.09 g/mol |

IUPAC Name |

4-(5-bromo-2-fluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9BrFNO/c11-7-1-2-9(12)8(4-7)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) |

InChI Key |

YBHMNLUQAKOLKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1=O)C2=C(C=CC(=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and succinic anhydride.

Formation of Intermediate: The 5-bromo-2-fluoroaniline is reacted with succinic anhydride to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the pyrrolidin-2-one ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one.

Chemical Reactions Analysis

4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be reduced using lithium aluminum hydride.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It is employed in biological studies to investigate its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

4-(5-Chloro-2-fluorophenyl)pyrrolidin-2-one: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

4-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one: This compound has a chlorine atom instead of a fluorine atom, leading to different chemical and biological properties.

4-(5-Bromo-2-methylphenyl)pyrrolidin-2-one: This compound has a methyl group instead of a fluorine atom, which can influence its chemical behavior and applications.

Biological Activity

4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring substituted with a bromo and fluorinated phenyl group. This unique substitution pattern is believed to influence its biological activity significantly.

Biological Activity Overview

Research indicates that 4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition.

1. Anticancer Activity

The compound has shown promise as an anticancer agent, particularly through its interaction with proteins involved in cell proliferation. Preliminary studies suggest that it may inhibit specific enzymes or modulate signaling pathways related to cancer progression.

- Mechanism of Action : The compound is believed to interact with molecular targets that regulate cell growth and apoptosis, potentially leading to reduced tumor viability.

- Case Study : In vitro assays demonstrated that 4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one exhibited significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes, which could have implications for treating diseases beyond cancer.

- Example : It has been shown to modulate the activity of proteins involved in inflammatory responses, suggesting potential applications in anti-inflammatory therapies.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of 4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one, highlighting how variations in its chemical structure can affect its biological efficacy.

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the toxicity profile is crucial for further development:

- Toxicity Studies : Initial assessments indicate that 4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one has a manageable toxicity profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.